molecular formula C14H17BrN4OS B1198365 Thiazolium,5-(2-hydroxyethyl)-4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-,bromide (1:1) CAS No. 74636-68-3

Thiazolium,5-(2-hydroxyethyl)-4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-,bromide (1:1)

Cat. No.: B1198365
CAS No.: 74636-68-3
M. Wt: 369.28 g/mol
InChI Key: MNKHQVZADPWXBC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolium,5-(2-hydroxyethyl)-4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-,bromide (1:1) is a complex organic compound with a molecular formula of C14H17N4OSBr. This compound is known for its unique structure, which includes an imidazo[1,2-c]pyrimidine ring fused with a thiazolium ring. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolium,5-(2-hydroxyethyl)-4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-,bromide (1:1) typically involves multiple steps:

    Formation of the Imidazo[1,2-c]pyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazolium Ring Formation: The thiazolium ring is formed through a reaction involving thioamides and α-haloketones.

    Coupling Reaction: The final step involves coupling the imidazo[1,2-c]pyrimidine ring with the thiazolium ring using a suitable coupling agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolium ring.

    Reduction: Reduction reactions can occur at the imidazo[1,2-c]pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromide site.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced imidazo[1,2-c]pyrimidine derivatives.

Scientific Research Applications

Thiazolium,5-(2-hydroxyethyl)-4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-,bromide (1:1) has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which Thiazolium,5-(2-hydroxyethyl)-4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-,bromide (1:1) exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-Methylimidazo[1,2-c]pyrimidin-8-yl)methyl)-4-methylthiazolium chloride
  • N-((5-Methylimidazo[1,2-c]pyrimidin-8-yl)methyl)-4-methylthiazolium iodide

Uniqueness

Thiazolium,5-(2-hydroxyethyl)-4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-,bromide (1:1) is unique due to the presence of the hydroxyethyl group, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and potentially more versatile in its applications.

Properties

CAS No.

74636-68-3

Molecular Formula

C14H17BrN4OS

Molecular Weight

369.28 g/mol

IUPAC Name

2-[4-methyl-3-[(5-methylimidazo[1,2-c]pyrimidin-8-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;bromide

InChI

InChI=1S/C14H17N4OS.BrH/c1-10-13(3-6-19)20-9-17(10)8-12-7-16-11(2)18-5-4-15-14(12)18;/h4-5,7,9,19H,3,6,8H2,1-2H3;1H/q+1;/p-1

InChI Key

MNKHQVZADPWXBC-UHFFFAOYSA-M

SMILES

CC1=C(SC=[N+]1CC2=CN=C(N3C2=NC=C3)C)CCO.[Br-]

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N3C2=NC=C3)C)CCO.[Br-]

Synonyms

ethenothiamin
N-((5-methylimidazo(1,2-c)pyrimidin-8-yl)methyl)-4-methyl-5-(2-hydroxyethyl)thiazolium bromide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.